molecular formula C21H21O3P B092684 Tribenzyl phosphite CAS No. 15205-57-9

Tribenzyl phosphite

Cat. No.: B092684
CAS No.: 15205-57-9
M. Wt: 352.4 g/mol
InChI Key: KKFOMYPMTJLQGA-UHFFFAOYSA-N
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Description

Tribenzyl phosphite (CAS 15205-57-9) is an organophosphorus compound with the molecular formula C₂₁H₂₁O₃P and a molecular weight of 352.36 g/mol . It is characterized by a melting point of 52 °C and a boiling point of 427.8 °C at 760 mmHg . This compound serves as a valuable stabilizer and antioxidant in various polymer and plastic formulations, including polyolefins like polyethylene and polypropylene . Its primary value in this context lies in preventing the degradation of polymers caused by heat, light, and oxidation, thereby extending the material's lifespan and enhancing its thermal stability during processing . Beyond its role as a stabilizer, this compound is an important reagent in organic synthesis. It is used for the preparation of phosphonates and other phosphorus-containing compounds, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and flame retardants . Its ability to act as a mild reducing agent also makes it useful in certain chemical transformations . A common and efficient synthetic method involves the direct reaction of phosphorus trichloride with benzyl alcohol in the presence of an acid-binding agent like triethylamine, which offers high yields (90-95%) and product purity above 96%, making it suitable for industrial-scale production . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tribenzyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3P/c1-4-10-19(11-5-1)16-22-25(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFOMYPMTJLQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934408
Record name Tribenzyl phosphite
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15205-57-9
Record name Tris(phenylmethyl) phosphite
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Record name Tribenzylphosphite
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Record name Tribenzyl phosphite
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Record name Tribenzyl phosphite
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Preparation Methods

Acid-Binding Agent Selection

The choice of base significantly impacts yield and purity. Comparative data from patent examples:

Acid-Binding AgentSolventMolar Ratio (Base:PCl3\text{PCl}_3)Yield (%)Purity (%)
TriethylamineDiethyl ether3.3:193.197.97
N,N-DimethylanilinePetroleum ether3.2:192.596.60
PyridineDiethyl ether3.3:193.796.55

Triethylamine provides the highest purity due to its strong basicity and miscibility with reaction byproducts. Pyridine, though effective, may require longer reaction times for comparable yields.

Solvent Effects

Non-polar solvents like petroleum ether reduce side reactions by limiting PCl3\text{PCl}_3 hydrolysis. Polar solvents (e.g., diethyl ether) enhance reagent solubility but necessitate stringent moisture control.

Industrial-Scale Adaptations

The patented methodology is designed for scalability:

  • Batch Reactor Design : Stirred-tank reactors with cooling jackets maintain low temperatures during exothermic stages.

  • Distillation Protocols : Two-stage vacuum distillation (40–50°C for solvent removal, 90–100°C for high-boiling impurities) ensures product integrity.

  • Flash Chromatography : Rapid silica gel column chromatography using ethyl acetate/petroleum ether mixtures achieves >96% purity with minimal product loss.

Emerging Techniques and Comparative Analysis

While batch synthesis dominates, continuous-flow methods—demonstrated for triphenyl phosphite derivatives—offer potential for this compound. In such systems, micromixing reduces reaction times from hours to seconds, but adaptation requires addressing benzyl alcohol's higher viscosity and reactivity.

Quality Control and Characterization

This compound is validated via:

  • HPLC : Purity >96% with retention time alignment against standards.

  • 1H NMR^1\text{H NMR} : Peaks at δ 7.28–7.42 ppm (aromatic protons) and δ 4.93–4.95 ppm (methylene protons) confirm structure .

Chemical Reactions Analysis

Tribenzyl phosphite undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, hydrogen gas, and various nucleophiles. The major products formed from these reactions are phosphonic acids, dibenzyl phosphonates, and substituted phosphites .

Scientific Research Applications

Synthesis of Tribenzyl Phosphite

This compound can be synthesized through various methods. The most common methods include:

  • Direct Esterification : This involves the reaction of phosphorous acid with benzyl alcohol. However, this method often yields lower esterification rates and is not suitable for industrial production due to various limitations.
  • Phosphorus Trichloride Method : A more efficient method involves reacting phosphorus trichloride with benzyl alcohol or benzaldehyde under controlled conditions. This method can achieve yields of 90-95% with high purity (>96%) and is suitable for industrial applications due to its simplicity and low cost .

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various chemical compounds:

  • Flame-Retardant Plasticizers : TBP can be used to produce flame-retardant materials that enhance the safety of plastics by improving their thermal stability .
  • Phosphate Esters : It acts as a precursor for synthesizing phosphate esters with specific functional requirements, which are essential in various industrial applications.
  • Corrosion Inhibitors : TBP is utilized in formulating metal corrosion inhibitors, enhancing the durability of metal components in various environments .

Pharmaceutical Applications

This compound has shown promise in medicinal chemistry:

  • Synthesis of α-Aminophosphonates : TBP is employed in the synthesis of α-amino phosphonates, which are known for their biological activities, including anti-cancer properties and enzyme inhibition . This class of compounds has garnered attention for drug design due to their structural similarities to natural phosphates.

Case Study 1: Synthesis of α-Aminophosphonates

A study demonstrated the use of this compound in the photocatalytic decarboxylative phosphorylation of amino acids to yield α-amino phosphonates. The reaction was facilitated using visible-light photocatalysis, showcasing TBP's role in synthesizing compounds with potential pharmaceutical applications .

Case Study 2: Flame-Retardant Plastics

Research highlighted the effectiveness of this compound as a flame-retardant additive in polymer formulations. The incorporation of TBP significantly improved the thermal stability and fire resistance of plastic materials, making it a valuable component in safety-critical applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Phosphorus Compounds

Key Insights :

  • Steric Effects : Tribenzyl phosphite’s bulky benzyl groups hinder nucleophilic attacks compared to smaller alkyl-substituted analogs like triethyl phosphite .
  • Oxidation Sensitivity : this compound oxidizes to phosphate (e.g., during column chromatography) , whereas triethyl phosphite is more stable under similar conditions.
Chemical Reactivity
  • Michaelis-Arbuzov Reaction : this compound reacts with acetyl chloride to form dibenzylacetylphosphonate (δ<sup>31</sup>P = −26 ppm) , while triethyl phosphite undergoes similar reactions but with faster kinetics due to reduced steric hindrance .
  • Phospha-Michael Additions : this compound follows distinct mechanisms compared to diethyl/diisopropyl phosphites, which undergo P–H bond cleavage. Tribenzyl derivatives instead exhibit O–C bond cleavage pathways .

Physical and Spectroscopic Properties

Property This compound Triphenyl Phosphite Triethyl Phosphite
Melting Point (°C) 19–24
<sup>31</sup>P NMR (ppm) 113 (neat) ~128–130
Solubility Dichloromethane Organic solvents Polar solvents

Notes:

  • This compound’s <sup>1</sup>H NMR shows benzyl aromatic protons at δ7.35 ppm (DMSO) .
  • Triphenyl phosphite’s physical properties (e.g., clear liquid, pungent odor) differ significantly .

Stability and Environmental Impact

  • Oxidation: this compound oxidizes to phosphate under ambient conditions , whereas inorganic phosphite (e.g., potassium phosphite) is oxidized microbially in soil .
  • Environmental Persistence : Benzyl groups in this compound may slow biodegradation compared to alkyl phosphites.

Biological Activity

Tribenzyl phosphite (TBP) is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with TBP, providing a comprehensive overview of its applications in biomedical research.

Chemical Structure and Properties

This compound has the chemical formula C21H21O3PC_{21}H_{21}O_3P and a molecular weight of 354.37 g/mol. Its structure consists of three benzyl groups attached to a phosphite moiety, which is significant for its reactivity and biological interactions.

Synthesis of this compound

The synthesis of TBP typically involves the reaction of phosphorus trichloride with benzyl alcohol in the presence of a base. The general reaction can be summarized as follows:

PCl3+3C6H5CH2OHC21H21O3P+3HCl\text{PCl}_3+3\text{C}_6\text{H}_5\text{CH}_2\text{OH}\rightarrow \text{C}_{21}\text{H}_{21}\text{O}_3\text{P}+3\text{HCl}

This reaction highlights the straightforward approach to obtaining TBP, which can be further modified to explore derivatives with enhanced biological activity.

Antioxidant Properties

This compound exhibits notable antioxidant properties, which are critical in mitigating oxidative stress in biological systems. Research indicates that TBP can scavenge free radicals effectively, thus protecting cellular components from oxidative damage. The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging tests, showing significant IC50 values comparable to established antioxidants.

Anticancer Activity

Several studies have investigated the anticancer potential of TBP. For instance, in vitro assays demonstrated that TBP could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Caspase activation
HeLa30Mitochondrial disruption

Antimicrobial Activity

TBP has also shown antimicrobial properties against various pathogens. In vitro studies reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods.

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

Case Studies

  • Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of TBP derivatives on multiple cancer cell lines. The findings indicated that modifications to the benzyl groups could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further exploration.
  • Antioxidant Efficacy Assessment : Another investigation focused on the antioxidant capabilities of TBP in a rat model subjected to induced oxidative stress. Results showed a significant reduction in malondialdehyde levels and an increase in glutathione levels, indicating protective effects against oxidative damage.
  • Microbial Resistance Study : A recent study assessed the potential of TBP as an antimicrobial agent against resistant strains of bacteria. The results demonstrated that TBP could restore sensitivity to antibiotics in resistant strains, highlighting its potential role in combating antibiotic resistance.

Q & A

Q. What are the validated protocols for synthesizing Tribenzyl phosphite, and how can researchers ensure reproducibility?

this compound is synthesized via a reaction between benzyl alcohol, diisopropylethylamine, and phosphorus trichloride under anhydrous conditions. Key steps include:

  • Dropwise addition of this compound dissolved in anhydrous dichloromethane to acetyl chloride.
  • Monitoring reaction progress using ³¹P NMR spectroscopy (δ113 ppm for this compound; δ−26 ppm for intermediates like dibenzylacetylphosphonate) .
  • Purification via reversed-phase preparative HPLC with triethylammonium acetate buffer and methanol gradients. Reproducibility requires strict control of moisture, inert atmosphere (argon), and standardized NMR calibration .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • ³¹P NMR Spectroscopy : Identifies characteristic chemical shifts (e.g., δ113 ppm for this compound) and monitors reaction intermediates .
  • Reverse-Phase HPLC : Validates purity using gradients of methanol and 50 mM HNEt3OAc (pH 6.0), with UV detection .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M + H]+ = 316.1678 for benzylacetylphosphonate derivatives) .

Advanced Research Questions

Q. How does this compound influence plant-pathogen interactions, particularly in Phytophthora species?

this compound derivatives (e.g., phosphite salts) inhibit Phytophthora growth by disrupting cellular phosphate metabolism. Key methodologies include:

  • EC50 Determination : Dose-response curves (0–500 µg/mL phosphite) are plotted using logarithmic trendlines to calculate half-maximal effective concentrations. Growth inhibition is quantified relative to controls via colony diameter measurements .
  • Host Defense Activation : Low phosphite concentrations upregulate plant defense enzymes (e.g., proline content in Eucalyptus under water stress), measured via multivariate statistical analyses (MANOVA) .

Q. What experimental variables significantly impact this compound’s efficacy in antimicrobial studies?

  • Phosphate Competition : High phosphate concentrations antagonize phosphite activity. Studies must standardize phosphate levels in growth media (e.g., 10% V8 agar) to avoid overestimating efficacy .
  • Isolate Sensitivity Variability : Test multiple isolates (e.g., 77 Phytophthora strains) to account for species-specific differences in phosphite tolerance .
  • Environmental Stressors : In plant studies, variables like water deficit require controlled greenhouse conditions and foliar application protocols (e.g., 1.25–5.00 L c.p. ha⁻¹ potassium phosphite) .

Q. How can researchers resolve contradictions in phosphite’s concentration-dependent effects across studies?

  • Meta-Analysis Frameworks : Compare EC50 values across studies using standardized phosphite concentrations and isolate databases (e.g., University of California, Berkeley culture collection) .
  • Multivariate Statistical Models : Canonical discriminant analysis can disentangle confounding factors (e.g., phosphate levels, host species) by correlating variables like photosynthetic activity and proline content .
  • Mechanistic Studies : Use ³¹P NMR to track phosphite metabolism in planta and identify thresholds for defense activation vs. direct pathogen inhibition .

Methodological Best Practices

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols in the main text and provide raw NMR/HPLC data in supplementary materials .
  • Ethical Compliance : For biological studies, adhere to institutional review protocols for chemical use and data sharing (e.g., GDPR compliance for EU collaborations) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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